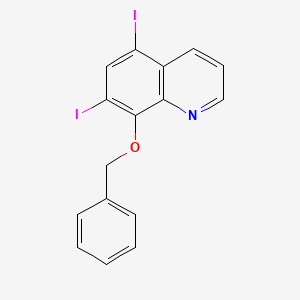

8-(Benzyloxy)-5,7-diiodoquinoline

Vue d'ensemble

Description

8-(Benzyloxy)-5,7-diiodoquinoline is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that benzyloxy-substituted quinoline ethers have been synthesized and studied for their antimicrobial activities1.

Synthesis Analysis

The synthesis of 8-benzyloxy-substituted quinoline ethers has been reported1. However, the specific synthesis process for 8-(Benzyloxy)-5,7-diiodoquinoline is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of 8-(Benzyloxy)-5,7-diiodoquinoline is not explicitly mentioned in the available literature. However, the structure of benzyloxy-substituted quinoline ethers, a related class of compounds, has been studied23.Chemical Reactions Analysis

Specific chemical reactions involving 8-(Benzyloxy)-5,7-diiodoquinoline are not readily available in the literature. However, benzylic cations, which could be related to the benzyloxy group in the compound, have been studied in the context of SN1 reactions4.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 8-(Benzyloxy)-5,7-diiodoquinoline are not readily available in the literature. However, physical and chemical properties generally include characteristics such as color, density, hardness, and melting and boiling points6.Applications De Recherche Scientifique

Synthesis and Chemical Properties

8-(Benzyloxy)-5,7-diiodoquinoline has been studied in the context of its synthesis and chemical properties. Takács et al. (2011) described the synthesis of various 5-carboxamido-7-iodo-8-benzyloxyquinolines via aminocarbonylation, employing palladium(0) catalysts. This process demonstrates the chemical reactivity and potential for creating derivatives of this compound (Takács et al., 2011).

Applications in Fluorescent pH-Probes

Kappaun et al. (2006) explored the use of 8-benzyloxyquinolines, including 8-(Benzyloxy)-5,7-diiodoquinoline, as fluorescent pH-probes in nonaqueous solutions. They identified a significant red shift in emission upon protonation of the derivatives, suggesting potential applications in pH sensing (Kappaun et al., 2006).

Tautomerism and Substituent Effects

The tautomerism and effects of substituents in 8-hydroxyquinoline derivatives were studied by Karpińska et al. (2010), providing insights into the stability and electronic structure of these molecules, which can influence their chemical and biological properties (Karpińska et al., 2010).

Luminescent Organoboron Complexes

The use of 8-quinolinolates, including 8-(Benzyloxy)-5,7-diiodoquinoline, in synthesizing luminescent organoboron complexes has been researched by Kappaun et al. (2006). These studies are significant for developing materials with unique electronic and electroluminescent properties (Kappaun et al., 2006).

Near-Infrared Luminescence in Metal Complexes

Shavaleev et al. (2009) investigated the luminescence properties of neodymium and ytterbium complexes with ligands based on benzoxazole-substituted 8-hydroxyquinolines, indicating potential applications in light-emitting devices (Shavaleev et al., 2009).

Antimicrobial Applications

Chung et al. (2014) synthesized a series of 8-benzyloxy-substituted quinoline ethers and evaluated their antimicrobial activities, showcasing the potential of 8-(Benzyloxy)-5,7-diiodoquinoline in developing new antimicrobial agents (Chung et al., 2014).

Safety And Hazards

The specific safety and hazards associated with 8-(Benzyloxy)-5,7-diiodoquinoline are not readily available in the literature. However, safety data sheets for related compounds provide information on handling, storage, and disposal practices, as well as potential health hazards789.

Orientations Futures

The future directions for research on 8-(Benzyloxy)-5,7-diiodoquinoline are not explicitly mentioned in the available literature. However, research on related compounds such as benzyloxy-substituted quinoline ethers has focused on their potential antimicrobial activities110.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of 8-(Benzyloxy)-5,7-diiodoquinoline. Further research and studies would be needed for a comprehensive understanding of this compound.

Propriétés

IUPAC Name |

5,7-diiodo-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11I2NO/c17-13-9-14(18)16(15-12(13)7-4-8-19-15)20-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJSTBWDOCIDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)-5,7-diiodoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

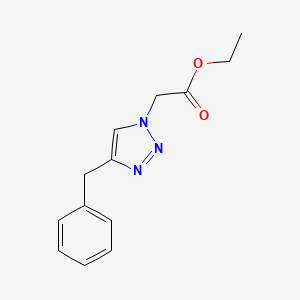

![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)

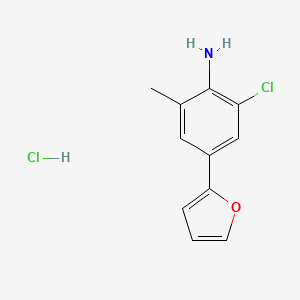

![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)

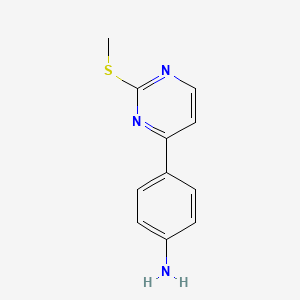

![ethyl (2Z)-2-cyano-3-[4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404691.png)